2-Methyl-1,3-thiazole-4-sulfonyl chloride
Overview
Description
2-Methyl-1,3-thiazole-4-sulfonyl chloride is an organic compound with the molecular formula C4H4ClNO2S2. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This compound is known for its reactivity and is used in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-1,3-thiazole-4-sulfonyl chloride can be synthesized through the chlorination of 2-methyl-5-methylsulfanyl-4-tosyl-1,3-thiazole. The reaction involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction typically proceeds at room temperature or slightly elevated temperatures to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination processes. The starting material, 2-methyl-5-methylsulfanyl-4-tosyl-1,3-thiazole, is reacted with chlorinating agents in a continuous flow reactor. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,3-thiazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines to form sulfonamides.
Electrophilic Substitution: The sulfonyl chloride group can be replaced by other electrophiles under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines.
Electrophilic Substitution: Reagents such as alkyl halides or acyl chlorides are used.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Substituted Thiazoles: Formed by electrophilic substitution reactions.
Scientific Research Applications
2-Methyl-1,3-thiazole-4-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-1,3-thiazole-4-sulfonyl chloride involves its reactivity as an electrophilic reagent. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide derivatives. These derivatives can interact with various molecular targets, including enzymes and receptors, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Methyl-1,3-thiazole-4-sulfonyl chloride is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a different set of chemical and biological activities, making it valuable in various applications .
Properties
IUPAC Name |
2-methyl-1,3-thiazole-4-sulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNO2S2/c1-3-6-4(2-9-3)10(5,7)8/h2H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVMZRZWNPTCJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1382676-48-3 | |
Record name | 2-methyl-1,3-thiazole-4-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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